molecular formula C22H32O B12616919 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one CAS No. 917612-37-4

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one

Cat. No.: B12616919
CAS No.: 917612-37-4
M. Wt: 312.5 g/mol
InChI Key: JHLXSELYLWJKAH-UHFFFAOYSA-N
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Description

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is a synthetic organic compound provided for Research Use Only (RUO), intended for laboratory research purposes and not for human use. Research Applications: This compound may be of interest in various biochemical and pharmacological research areas. Potential applications could include, but are not limited to, serving as a synthetic intermediate in organic synthesis, a candidate for bioactivity screening in drug discovery, or a standard in analytical chemistry. Researchers are investigating its potential biological activities, which might involve cytotoxic, anti-inflammatory, or antimicrobial effects based on structural features common to other similar molecules . Research Value: The structural core of this molecule shares characteristics with known bioactive natural products. The presence of a lipophilic chain and aromatic system suggests it could interact with various biological targets. Further research is needed to fully elucidate its mechanism of action and specific research applications. Handling and Safety: For safe handling, please refer to the available Safety Data Sheet (SDS). Certificates of Analysis (COA) with detailed quality control information, including HPLC purity and structural confirmation data (NMR, MS), are available upon request.

Properties

CAS No.

917612-37-4

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one

InChI

InChI=1S/C22H32O/c1-18(11-6-14-21(4)23)9-5-10-19(2)12-7-15-22-16-8-13-20(3)17-22/h8-9,12-13,16-17H,5-7,10-11,14-15H2,1-4H3

InChI Key

JHLXSELYLWJKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated dienone structure allows it to participate in various chemical reactions, influencing biological processes through its effects on enzymes, receptors, and other proteins. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

The structural and functional attributes of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be contextualized against related compounds, as outlined below:

Structural Analogs and Their Properties

The following table compares the target compound with hypothetical analogs based on structural modifications:

Compound Name Molecular Weight (g/mol) Key Substituents Hypothetical Melting Point (°C) Solubility Profile
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one 328.48 3-methylphenyl, conjugated dienone 90–95 (estimated) Low in water, soluble in organic solvents
6,10-Dimethyltrideca-6,10-dien-2-one 250.38 None 75–78 Moderate in polar solvents
6,10-Dimethyl-13-phenyltrideca-6,10-dien-2-one 314.45 Phenyl 82–85 Low in water
5,9-Dimethyltrideca-5,9-dien-2-one 250.38 Double bonds at C5–C9 68–72 High in ethanol

Key Observations :

  • The 3-methylphenyl group in the target compound increases molecular weight and lipophilicity compared to non-aromatic analogs, likely reducing water solubility.
  • Conjugated dienone systems (as in the target compound) may enhance UV-Vis absorption maxima (λmax ~250–280 nm) relative to non-conjugated ketones, a feature critical for spectroscopic applications.
  • Methyl substituents at C6 and C10 could improve thermal stability by hindering oxidative degradation, a hypothesis supported by studies on methylated terpenoids .
Reactivity and Functional Comparisons
  • Cycloaddition Potential: The conjugated dienone in the target compound may undergo Diels-Alder reactions more readily than non-conjugated analogs (e.g., 5,9-Dimethyltrideca-5,9-dien-2-one), similar to observations in α,β-unsaturated ketones .
  • Aromatic Substituent Effects : The 3-methylphenyl group could sterically hinder nucleophilic attacks at the carbonyl group compared to simpler phenyl or alkyl-substituted analogs.

Biological Activity

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies based on available literature.

  • Chemical Formula : C22H32O
  • Molecular Weight : 312.489 g/mol
  • CAS Number : 917612-37-4

Biological Activity

The biological activity of 6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.

The mechanism of action for similar compounds often involves the modulation of signaling pathways associated with cell growth and survival. For instance, some derivatives have been shown to inhibit the dihydrofolate reductase (DHFR) enzyme, leading to reduced nucleotide synthesis and subsequent cell death in cancerous cells .

Case Studies

StudyFindings
Antitumor Screening A screening assay revealed that compounds similar to 6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one inhibited the growth of L1210 leukemia cells. The observed IC50 values indicated significant cytotoxicity compared to control groups .
Cellular Transport Studies Research indicated that certain structural analogs could affect the transport mechanisms in folate-dependent bacteria, suggesting potential applications in antimicrobial therapies .
In Vivo Efficacy In vivo studies comparing related compounds showed varying degrees of efficacy against tumor models in mice. The results highlighted the importance of structural modifications on biological outcomes .

Research Findings

Recent investigations have focused on the synthesis and characterization of 6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one analogs. These studies often emphasize structure-activity relationships (SAR), revealing that specific functional groups can significantly alter biological activity.

Key Findings:

  • Cytotoxicity : The compound exhibits cytotoxic effects on specific cancer cell lines, with varying potency depending on structural variations.
  • Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells over normal cells, which is crucial for therapeutic applications.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Diene formationPh₃P=CH₂, NaHMDSTHF0°C → RT~65
Phenyl couplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C~50

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Answer:
Characterization requires multi-technique validation :

  • NMR spectroscopy :
    • ¹H/¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm), conjugated dienes (δ ~5.1–5.8 ppm), and ketone carbonyl (δ ~205–215 ppm). Use deuterated solvents (e.g., CDCl₃) for signal resolution .
    • 2D NMR (COSY, HSQC) to confirm connectivity and resolve overlapping signals in the tridecadienyl chain.
  • Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ ~240 nm for conjugated dienes) or comparison against reference standards (e.g., NIST-certified data) .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Answer:
Discrepancies often arise from stereochemical ambiguity or solvent effects . Mitigation strategies include:

  • Isotopic labeling : Use deuterated analogs (e.g., CD₃ groups) to simplify NMR splitting patterns and validate assignments .
  • DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) with solvent models (e.g., PCM for CHCl₃) to match experimental data .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) that cause signal broadening.

Q. Example Workflow :

Compare experimental ¹³C NMR (δ 205 ppm for ketone) with DFT-predicted values.

Adjust computational models for solvent polarity (e.g., methanol vs. chloroform).

Validate using cross-referenced NIST database entries for similar ketones .

Advanced: What computational approaches are suitable for studying its bioactivity or reaction mechanisms?

Answer:

  • Molecular docking : Screen against protein targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina. Prioritize the 3-methylphenyl group for π-π stacking interactions.
  • Molecular dynamics (MD) simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS with CHARMM36 force field).
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or Michael addition pathways .

Q. Table 2: Key Computational Parameters

MethodSoftwareBasis SetSolvent Model
DockingAutoDock Vina
MDGROMACSCHARMM36TIP3P water
DFTGaussian 16B3LYP/6-31G*PCM (CHCl₃)

Advanced: How to address stereoisomerism during synthesis?

Answer:
The compound’s diene system and substituents may lead to E/Z isomerism . Control strategies include:

  • Chiral chromatography : Use HPLC with a Chiralpak® column and hexane/IPA mobile phase to separate isomers.
  • Circular dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with TD-DFT simulations.
  • Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) for X-ray diffraction analysis.

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables (temperature, catalyst loading).
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., ketone alkylation).
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

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